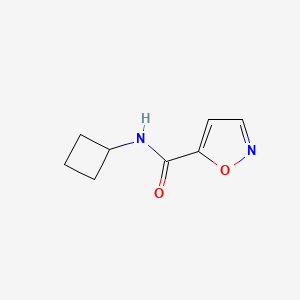![molecular formula C16H12FN5O B6430370 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097918-37-9](/img/structure/B6430370.png)
5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (FNPPC) is a novel fluorinated heterocyclic compound with a wide range of applications in scientific research. It has been used in numerous studies due to its unique structure, which allows it to be used as a substrate for a variety of enzymes, as well as a potential inhibitor of certain enzymes and proteins. FNPPC has been used in many fields of research, including biochemistry, pharmacology, and molecular biology.
科学的研究の応用
5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has been used in many areas of scientific research, including biochemistry, pharmacology, and molecular biology. It has been used as a substrate for a variety of enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It has also been used as a potential inhibitor of certain enzymes and proteins, such as protein tyrosine phosphatase and cyclooxygenase-2. In addition, this compound has been used in studies investigating the effects of drugs on cells, as well as the effects of drugs on the nervous system.
作用機序
The mechanism of action of 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins, such as protein tyrosine phosphatase and cyclooxygenase-2. In addition, this compound has been shown to interact with other molecules, such as DNA, RNA, and proteins, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with DNA, RNA, and proteins, and may be involved in the regulation of gene expression. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to modulate the activity of certain enzymes and proteins.
実験室実験の利点と制限
The advantages of using 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide in lab experiments include its low cost, its simple synthesis method, and its ability to interact with DNA, RNA, and proteins. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to modulate the activity of certain enzymes and proteins. The main limitation of using this compound in lab experiments is the lack of knowledge about its mechanism of action and its potential side effects.
将来の方向性
Given the potential of 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide, there are many possible future directions for research. These include further investigations into its mechanism of action, its potential applications in drug development, and its potential side effects. In addition, further studies could be conducted to investigate its potential as an inhibitor of certain enzymes and proteins, as well as its ability to interact with DNA, RNA, and proteins. Finally, further studies could be conducted to investigate its potential as a therapeutic agent for various diseases and conditions.
合成法
5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide can be synthesized via a two-step process that involves the condensation of 3-(pyridin-4-yl)pyrazin-2-ylmethanol with 5-fluoropyridine-3-carboxylic acid. The first step involves the reaction of 3-(pyridin-4-yl)pyrazin-2-ylmethanol with sodium hydroxide to form the corresponding sodium salt. This salt is then reacted with 5-fluoropyridine-3-carboxylic acid in the presence of anhydrous sodium acetate to form this compound. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.
特性
IUPAC Name |
5-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c17-13-7-12(8-19-9-13)16(23)22-10-14-15(21-6-5-20-14)11-1-3-18-4-2-11/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYWSOBHZSEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6430288.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B6430291.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide](/img/structure/B6430294.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6430300.png)
![3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B6430305.png)
![3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6430311.png)
![2,2-dimethyl-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430322.png)
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B6430331.png)
![3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino}pyrazine-2-carbonitrile](/img/structure/B6430334.png)
![2,4,6-trimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B6430340.png)
![2,6-dichloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6430346.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B6430347.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)

